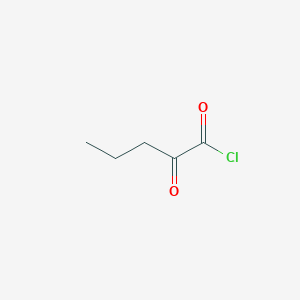
Pentanoyl chloride, 2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoyl chloride, 2-oxo-: is an acyl chloride derived from pentanoic acid. It is a colorless liquid that is primarily used to attach the valeroyl group in various chemical reactions . This compound is known for its reactivity and is commonly used in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Pentanoyl chloride, 2-oxo-, is typically synthesized by the chlorination of valeric acid. The reaction involves the substitution of the hydroxyl group in valeric acid with a chlorine atom, resulting in the formation of pentanoyl chloride .
Industrial Production Methods: : In industrial settings, the production of pentanoyl chloride involves the use of chlorinating agents such as thionyl chloride or phosphorus trichloride. These agents facilitate the replacement of the hydroxyl group with a chlorine atom under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: : Pentanoyl chloride, 2-oxo-, undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form pentanoic acid and hydrochloric acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Friedel-Crafts Acylation: Reacts with benzene to form valerophenone.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols: For esterification reactions.
Amines: For amidation reactions.
Benzene: For Friedel-Crafts acylation reactions.
Major Products Formed
Pentanoic acid: From hydrolysis.
Esters: From esterification.
Amides: From amidation.
Valerophenone: From Friedel-Crafts acylation.
Aplicaciones Científicas De Investigación
Pentanoyl chloride, 2-oxo-, has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the valeroyl group into various molecules.
Biology: Employed in the modification of biological molecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of pentanoyl chloride, 2-oxo-, involves the nucleophilic attack on the carbonyl carbon by various nucleophiles such as water, alcohols, and amines. This leads to the formation of different products depending on the nucleophile involved. The molecular targets and pathways include the formation of esters, amides, and acids through substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Butanoyl chloride: Similar in structure but with one less carbon atom.
Hexanoyl chloride: Similar in structure but with one more carbon atom.
Propionyl chloride: Similar in structure but with two less carbon atoms.
Uniqueness: : Pentanoyl chloride, 2-oxo-, is unique due to its specific chain length, which imparts distinct reactivity and properties compared to its shorter and longer chain analogs. This makes it particularly useful in certain synthetic applications where the valeroyl group is desired .
Propiedades
Número CAS |
207223-17-4 |
|---|---|
Fórmula molecular |
C5H7ClO2 |
Peso molecular |
134.56 g/mol |
Nombre IUPAC |
2-oxopentanoyl chloride |
InChI |
InChI=1S/C5H7ClO2/c1-2-3-4(7)5(6)8/h2-3H2,1H3 |
Clave InChI |
SYRMUFNMCMVUGE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


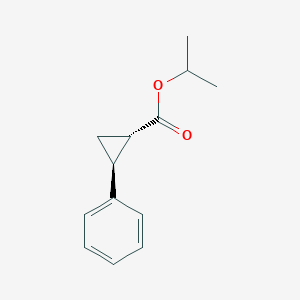
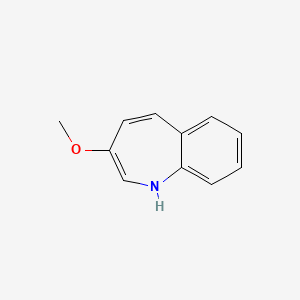
![1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine](/img/structure/B14246225.png)
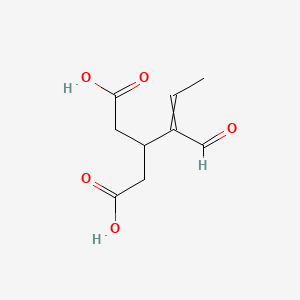
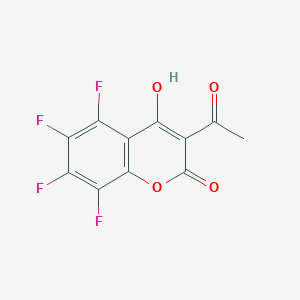

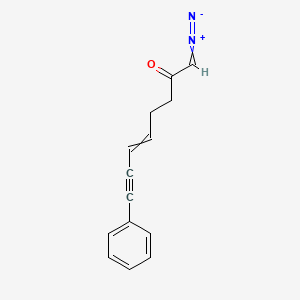
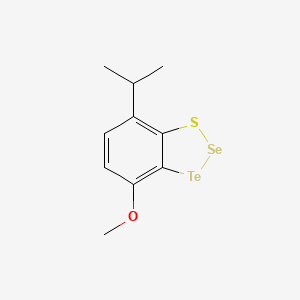

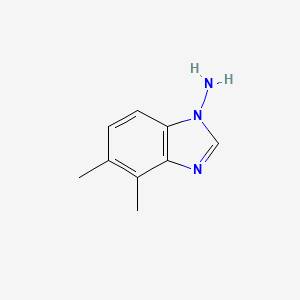
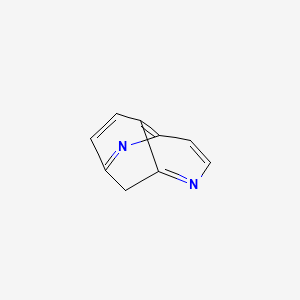
![2,4-Di-tert-butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246278.png)
![3,3'-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid](/img/structure/B14246311.png)

